molecular formula C11H15NO2 B1228021 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester

Cat. No.: B1228021
M. Wt: 193.24 g/mol
InChI Key: LBFWTPRSXIRKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arecaidine but-2-ynyl ester is a chemical compound known for its role as a muscarinic acetylcholine receptor agonist. It binds to muscarinic acetylcholine receptors, specifically M1, M2, and M3 receptors, with varying affinities . This compound is often used in scientific research due to its ability to modulate cardiovascular functions and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arecaidine but-2-ynyl ester can be synthesized through a series of chemical reactions involving the esterification of arecaidine with but-2-ynyl alcohol. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of arecaidine but-2-ynyl ester involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Arecaidine but-2-ynyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of arecaidine but-2-ynyl ester, which can be used for further research and development in pharmaceuticals and other fields .

Scientific Research Applications

Arecaidine but-2-ynyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: It is used to study the effects of muscarinic acetylcholine receptor activation on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects on cardiovascular diseases and other conditions involving muscarinic acetylcholine receptors.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arecaidine but-2-ynyl ester is unique due to its high selectivity for the M2 receptor subtype and its ability to modulate cardiovascular functions effectively. This makes it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h6H,5,7-9H2,1-2H3

InChI Key

LBFWTPRSXIRKMZ-UHFFFAOYSA-N

SMILES

CC#CCOC(=O)C1=CCCN(C1)C

Canonical SMILES

CC#CCOC(=O)C1=CCCN(C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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